(5-Bromofuran-2-yl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Chemical Reactions Analysis
Again, while there’s no direct information on the chemical reactions involving this specific compound, related studies might provide some insights. For example, a study on 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine described various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . These reactions might be relevant to the compound .Scientific Research Applications
1. Diabetes Treatment Research
(Ammirati et al., 2009) explored a series of 4-substituted proline amides, including a compound structurally related to (5-Bromofuran-2-yl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone, as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. The study found potent and selective compounds with high oral bioavailability.
2. Cancer Treatment Research
Research on Flumatinib, a molecule similar to the queried compound, was conducted for chronic myelogenous leukemia treatment (Gong et al., 2010). This study focused on identifying metabolites of Flumatinib in patients to understand its metabolic pathways.
3. Antimicrobial Activity Research
Patel, Agravat, and Shaikh (2011) investigated compounds structurally related to the queried chemical, assessing their in vitro antimicrobial activity against various bacteria and fungi strains. These compounds showed variable and modest activity in their study (Patel, Agravat, & Shaikh, 2011).
4. Anti-Inflammatory Agents Research
A study by Chaydhary et al. (2015) synthesized and evaluated compounds related to the queried chemical for anti-inflammatory activity. These compounds demonstrated significant anti-inflammatory effects in in-vivo tests (Chaydhary, Singh, & Kumarverma, 2015).
5. Antiprotozoal Agents Research
Ismail et al. (2004) synthesized and evaluated 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, which shares a similar structure with the queried compound, as antiprotozoal agents. The compounds showed strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
6. Pain Treatment Research
A study by Tsuno et al. (2017) focused on derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, structurally related to the queried compound, as TRPV4 channel antagonists. They found these derivatives to have an analgesic effect in a hyperalgesia model in animals (Tsuno et al., 2017).
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-13-22-17(24-16-4-2-3-7-21-16)12-18(23-13)25-8-10-26(11-9-25)19(27)14-5-6-15(20)28-14/h2-7,12H,8-11H2,1H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLJHHUHEIEZMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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